molecular formula C21H21N3O6 B2585170 methyl 2'-amino-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate CAS No. 873571-70-1

methyl 2'-amino-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate

Cat. No.: B2585170
CAS No.: 873571-70-1
M. Wt: 411.414
InChI Key: OMZTVXJEXIYMLW-UHFFFAOYSA-N
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Description

Methyl 2’-amino-6’-(2-methoxyethyl)-7’-methyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features an indole and pyrano[3,2-c]pyridine moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2’-amino-6’-(2-methoxyethyl)-7’-methyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of indole derivatives with pyrano[3,2-c]pyridine precursors under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature and time are critical parameters that need to be optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2’-amino-6’-(2-methoxyethyl)-7’-methyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methoxyethyl groups using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2’-amino-6’-(2-methoxyethyl)-7’-methyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2’-amino-6’-(2-methoxyethyl)-7’-methyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indoline-3,4’-pyrano[3,2-c]quinolone]-3-carboxylate: Another spiro compound with a similar structure but different functional groups.

    Polysubstituted 2-amino-4-oxo-1,2-dihydro-1,2,5’-spiro[indole-3,4’-pyridine]-3’-carboxylate: A related compound with variations in the substituents.

Uniqueness

Methyl 2’-amino-6’-(2-methoxyethyl)-7’-methyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate is unique due to its specific combination of functional groups and spiro linkage, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 2'-amino-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a complex organic compound belonging to the class of spirocyclic compounds. Its unique structure suggests potential biological activities that merit detailed investigation. This article reviews existing literature on its biological activity, including antitumor properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a spirocyclic structure that integrates indole and pyridine moieties. The presence of functional groups such as amino and methoxyethyl enhances its solubility and may influence its biological interactions.

Antitumor Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit significant antitumor properties. For instance:

  • Mechanism of Action : The compound is hypothesized to induce apoptosis in cancer cells through the activation of caspase pathways. This is consistent with findings from related compounds where caspase-3 activity was notably increased in hepatoma cell lines .
  • In Vitro Studies : In studies involving HepG2 and Huh-7 cell lines (both human liver cancer cells), derivatives of similar structures demonstrated IC50 values in the sub-micromolar range, indicating potent growth inhibition . While specific data for the compound is limited, its structural similarity suggests comparable efficacy.

Anti-inflammatory Properties

Compounds containing indole structures have been documented for their anti-inflammatory effects. Research indicates that they can modulate inflammatory pathways and reduce cytokine production in various cell models . The potential for this compound to exhibit similar effects warrants further exploration.

Case Study 1: Induction of Apoptosis

A study evaluated the apoptotic effects of a structurally related compound on liver cancer cells. The results demonstrated a significant increase in caspase-3 activity after 24 hours of treatment, correlating with reduced cell viability . This suggests that this compound may similarly promote apoptosis.

Case Study 2: Anti-inflammatory Effects

In an experimental model of retinal neurodegeneration induced by lipopolysaccharides (LPS), compounds with indole scaffolds showed a reduction in inflammation markers and cytotoxicity . This indicates potential therapeutic applications for this compound in neuroinflammatory conditions.

Summary of Biological Activities

Activity Description Reference
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation markers in neuronal models

Properties

IUPAC Name

methyl 2'-amino-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxospiro[1H-indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6/c1-11-10-14-15(18(25)24(11)8-9-28-2)21(16(17(22)30-14)19(26)29-3)12-6-4-5-7-13(12)23-20(21)27/h4-7,10H,8-9,22H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZTVXJEXIYMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)N1CCOC)C3(C4=CC=CC=C4NC3=O)C(=C(O2)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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